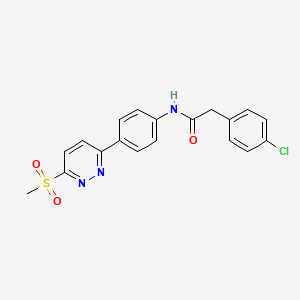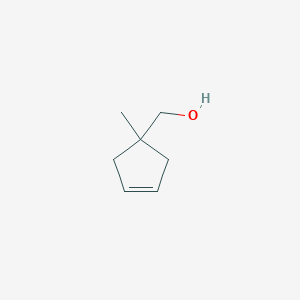
1-(3-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H20ClN7O and its molecular weight is 397.87. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
A significant body of research has been dedicated to exploring the antimicrobial and anticancer potential of compounds structurally related to the specified chemical. For instance, compounds with pyrazole and pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some showing higher activity than reference drugs such as doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). These findings indicate the compound's framework could be beneficial in designing new therapeutic agents targeting various microbial pathogens and cancer cells.
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of related compounds have provided insights into their potential applications in drug development and material science. For example, studies on pyrimidine derivatives have revealed their reactions with phenyl isocyanate and phenyl isothiocyanate, leading to products with potential biological activities (Yamanaka, Niitsuma, & Sakamoto, 1979). These synthetic pathways could be utilized to create novel compounds with enhanced biological or physical properties.
Degradation Studies
Research into the environmental degradation of structurally similar compounds, such as chlorimuron-ethyl, by microbial action (e.g., by Aspergillus niger) highlights the ecological aspect of chemical research. This work provides essential data on how such compounds break down in the environment, potentially leading to the development of more eco-friendly pesticides or herbicides (Sharma, Banerjee, & Choudhury, 2012).
Antioxidant Activity
The investigation into the antioxidant activity of pyrimidinone derivatives suggests another promising application area. These studies have found that certain compounds exhibit significant antioxidant properties, which could be useful in designing drugs to combat oxidative stress-related diseases (George, Sabitha, Kumar, & Ravi, 2010).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O/c1-13-5-6-21-17(9-13)27-18-11-16(24-12-25-18)22-7-8-23-19(28)26-15-4-2-3-14(20)10-15/h2-6,9-12H,7-8H2,1H3,(H2,23,26,28)(H2,21,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOGQLLFIVFZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride](/img/structure/B2915675.png)
![6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915676.png)

![9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915678.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915679.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide](/img/structure/B2915682.png)





![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2915693.png)
